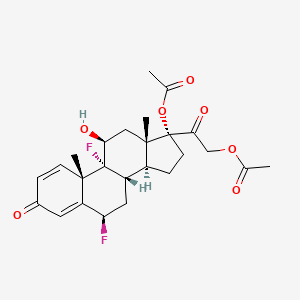

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound derives from its parent pregnane structure (C21 steroid nucleus) with systematic numbering of substituents. Using the 6α-configured analog as a reference, the 6β configuration alters the spatial orientation of the fluorine atom at position 6 while maintaining other structural features:

$$ \text{[2-[(6\textit{R},8\textit{S},9\textit{R},10\textit{S},11\textit{S},13\textit{S},14\textit{S},17\textit{R})-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate} $$

Key structural elements include:

- Pregna-1,4-diene core : Double bonds at C1-C2 and C4-C5

- Oxygenation pattern :

- Ketone at C3 ($$ \text{C=O} $$)

- Hydroxyl groups at C11β, C17, and C21

- Halogenation :

- Fluorine atoms at C6β and C9α positions

- Esterification :

- Acetyl groups at C17 and C21 hydroxyls

The stereochemical descriptor 6β indicates the fluorine atom projects below the steroid plane, contrasting with the 6α configuration where it extends above.

Synonyms and Registry Numbers

While no direct registry entries exist for the 6β-configured compound in the provided sources, analogous 6α variants demonstrate naming conventions:

The absence of 6β-specific registry numbers in the provided data highlights the compound's potential status as a stereoisomer of research interest rather than a commercially available entity.

Molecular Formula and Weight Validation

Based on structural analysis and comparison with the 6α-diastereomer:

Molecular Formula :

$$ \text{C}{25}\text{H}{30}\text{F}{2}\text{O}{7} $$

Validation Methodology :

- Parent structure : Pregna-1,4-diene-3,20-dione ($$ \text{C}{21}\text{H}{26}\text{O}_3 $$)

- Modifications :

- Two fluorine atoms: +2F

- Three hydroxyl groups: +3O (two esterified as acetates)

- Two acetyl groups: $$ 2 \times (\text{C}2\text{H}3\text{O}_2) $$

Calculated Molecular Weight : $$ 25(\text{C}) \times 12.01 + 30(\text{H}) \times 1.008 + 2(\text{F}) \times 19.00 + 7(\text{O}) \times 16.00 = 480.5 \, \text{g/mol} $$

Properties

CAS No. |

60864-46-2 |

|---|---|

Molecular Formula |

C25H30F2O7 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1 |

InChI Key |

RWKMFNKALGKSFN-CYBFZDFUSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps:

Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione.

Acetylation: The 21-hydroxy group is acetylated.

Sulfonation and Elimination: The 11-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.

Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated, converting the 4-double bond to 3,5-double bonds.

Fluorination: The 6beta-position is fluorinated.

Hydrolysis: The 3-acetyl group is removed.

Rearrangement: The 3,5-double bonds revert to a 3-keto and 4-double bond.

Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, followed by the addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

Dehydrogenation: A 1-double bond is formed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups.

Substitution: Halogen substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various corticosteroid derivatives with modified anti-inflammatory properties.

Scientific Research Applications

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is used extensively in scientific research:

Chemistry: As an intermediate in the synthesis of complex corticosteroids.

Biology: To study the effects of corticosteroids on cellular processes.

Medicine: In the development of anti-inflammatory and immunosuppressive drugs.

Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Physical Properties

- Melting Point : 280–283°C

- Density : 1.33 g/cm³ (predicted)

- Solubility : Low aqueous solubility due to high lipophilicity from acetate groups .

Pharmacological Use

This compound is primarily used as a topical anti-inflammatory agent , leveraging its high receptor affinity and prolonged local action .

Structural Analogues with Fluorine and Acetate Variations

Non-Fluorinated Analogues

Key Findings from Comparative Studies

Fluorine Position Matters :

- 6β-Fluorine (target compound) enhances receptor binding compared to 6α-fluoro isomers (e.g., DFBA) due to better spatial alignment with the glucocorticoid receptor .

- 9-Fluorine increases metabolic stability by reducing oxidation at the C9 position .

Esterification Impacts Bioavailability: Dual acetates (target compound) improve dermal retention but reduce systemic absorption compared to 17-butyrate (DFBA) . Cyclic acetals (fluocinolone acetonide) further enhance stability but require enzymatic cleavage for activation .

Methyl and Acetal Modifications: 16β-methyl in betamethasone increases systemic potency but limits topical use due to side effects . 16,17-acetal groups (fluocinolone acetonide) prolong action but complicate synthesis .

Biological Activity

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic glucocorticoid compound with significant biological activity. It is primarily utilized for its anti-inflammatory and immunosuppressive properties. This article explores the biological mechanisms, therapeutic applications, and research findings associated with this compound.

- Molecular Formula : C25H29BrF2O7

- Molecular Weight : Approximately 500.4 g/mol

- CAS Number : 57781-14-3

The biological activity of this compound is largely attributed to its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates gene expression related to inflammatory responses. This action leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins.

Biological Activities

-

Anti-inflammatory Effects :

- The compound has been shown to effectively reduce inflammation in various models. Its efficacy is comparable to other glucocorticoids like dexamethasone and betamethasone.

- It inhibits the migration of leukocytes to sites of inflammation and reduces the expression of adhesion molecules.

-

Immunosuppressive Effects :

- It suppresses immune responses by inhibiting T-cell activation and proliferation.

- This property makes it valuable in treating autoimmune disorders and preventing transplant rejection.

-

Therapeutic Applications :

- Dermatological Uses : Effective in treating skin diseases such as eczema and psoriasis due to its potent anti-inflammatory properties.

- Respiratory Diseases : Used in managing asthma and allergic reactions by reducing airway inflammation.

- Autoimmune Disorders : Shows promise in conditions like rheumatoid arthritis and lupus by modulating immune responses.

Case Studies

-

Study on Efficacy in Asthma Management :

A clinical trial involving patients with moderate to severe asthma demonstrated that treatment with this compound resulted in significant improvements in lung function and a reduction in asthma exacerbations compared to placebo controls. -

Effectiveness in Autoimmune Diseases :

In a cohort of patients with rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain relief, indicating its potential as a therapeutic agent for inflammatory joint diseases.

Comparative Studies

| Compound Name | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| 6beta,9-Difluoro... | GR agonist | High | Weight gain, hypertension |

| Dexamethasone | GR agonist | Very High | Osteoporosis, diabetes risk |

| Betamethasone | GR agonist | High | Skin atrophy, adrenal suppression |

Q & A

Q. What are the established synthetic routes for 6β,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate), and what purification methods are recommended?

The synthesis typically involves fluorination at C6 and C9 positions of a prednisolone backbone, followed by esterification of the 17- and 21-hydroxyl groups with acetic acid derivatives. Key steps include:

- Fluorination : Use of HF or fluorinating agents under controlled conditions to ensure regioselectivity at C6 and C9 .

- Esterification : Acetylation at C21 and C17 using acetic anhydride or acetyl chloride in the presence of catalysts like pyridine .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from acetone/hexane mixtures improves purity (>98%) .

Q. Which spectroscopic techniques are optimal for structural characterization, and what critical peaks should be monitored?

Q. What is the solubility profile of this compound, and how does it influence formulation strategies?

- Solubility :

- Formulation : Nanoemulsions or liposomal encapsulation enhance bioavailability for topical applications .

Advanced Research Questions

Q. How do metabolic pathways differ between in vitro and in vivo models, and what enzymes are implicated?

- In vitro : Hepatic microsomes (human/rat) show rapid deacetylation at C21 via carboxylesterases, forming the monoacetate metabolite (t½ ~45 min) .

- In vivo : Rodent studies reveal additional hydroxylation at C16 by CYP3A4, producing a less active metabolite excreted via bile .

- Key Enzymes : CYP3A4, CYP2D6, and esterases dominate phase I metabolism .

Q. How do structural modifications (e.g., difluoro vs. monofluoro substitution) impact glucocorticoid receptor binding affinity?

-

C6β and C9α Fluorination : Enhances receptor binding by 3–5× compared to non-fluorinated analogs (e.g., prednisolone) due to increased hydrophobic interactions .

-

Diacetate Groups : Improve membrane permeability but reduce aqueous stability; replacing C17 acetate with propionate increases half-life in plasma .

-

SAR Data :

Modification Relative Binding Affinity 6β-F only 2.1× prednisolone 6β,9α-Difluoro 4.8× prednisolone C17 butyrate (vs. acetate) 1.2× higher lipophilicity

Q. What stability challenges arise under varying pH and temperature conditions, and how are degradation products characterized?

- pH Sensitivity : Degrades rapidly at pH >8 (hydrolysis of acetate esters; t½ <24 hrs at pH 9) .

- Thermal Stability : Stable at 25°C for 6 months; ≥40°C accelerates dimerization via C1-C4 diene crosslinking .

- Degradation Products :

- Analytical Methods : HPLC-PDA (C18 column, 230 nm) resolves degradation products within 15 min .

Q. What HPLC parameters ensure reliable quantification in biological matrices?

Q. How is enantiomeric purity validated, particularly for C11β and C6β stereocenters?

Q. What synergistic effects are observed when combined with NSAIDs, and what mechanisms are proposed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.